molecular formula C7H5BrFIO B14021863 (5-Bromo-2-fluoro-3-iodophenyl)methanol

(5-Bromo-2-fluoro-3-iodophenyl)methanol

Cat. No.: B14021863
M. Wt: 330.92 g/mol
InChI Key: SOJHMXGBILCBPJ-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoro-3-iodophenyl)methanol is an organic compound with the molecular formula C7H6BrFOI It is a halogenated phenylmethanol derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluoro-3-iodophenyl)methanol typically involves the halogenation of a phenylmethanol precursor. One common method includes the sequential introduction of bromine, fluorine, and iodine atoms onto the benzene ring through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of halogenating agents such as bromine, fluorine gas, and iodine in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and controlled introduction of halogen atoms. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoro-3-iodophenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl group can yield 5-bromo-2-fluoro-3-iodobenzaldehyde or 5-bromo-2-fluoro-3-iodobenzoic acid. Substitution reactions can produce derivatives with different functional groups replacing the halogen atoms .

Mechanism of Action

The mechanism by which (5-Bromo-2-fluoro-3-iodophenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways. The exact mechanism of action depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-fluorophenyl)methanol
  • (5-Bromo-3-iodophenyl)methanol
  • (5-Fluoro-2-iodophenyl)methanol

Uniqueness

(5-Bromo-2-fluoro-3-iodophenyl)methanol is unique due to the simultaneous presence of bromine, fluorine, and iodine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H5BrFIO

Molecular Weight

330.92 g/mol

IUPAC Name

(5-bromo-2-fluoro-3-iodophenyl)methanol

InChI

InChI=1S/C7H5BrFIO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2,11H,3H2

InChI Key

SOJHMXGBILCBPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)F)I)Br

Origin of Product

United States

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